

Unveiling the Photophysical Profile of Coumarin 343 X Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Coumarin 343 X carboxylic acid*

Cat. No.: *B606771*

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Coumarin 343 X carboxylic acid, a prominent blue-emitting fluorophore, is a versatile tool in various scientific domains, including laser technologies and Förster Resonance Energy Transfer (FRET) applications, where it can act as a donor to fluorescein (FAM).^{[1][2][3][4][5]} This technical guide provides an in-depth overview of its core photophysical properties, equipping researchers with the essential data and methodologies for its effective implementation.

Core Photophysical Parameters

The photophysical characteristics of **Coumarin 343 X carboxylic acid** are fundamental to its application. These properties, including its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime, dictate its performance as a fluorescent probe. The key quantitative data are summarized in the table below.

Property	Value	Solvent/Conditions
Maximum Excitation Wavelength (λ_{abs})	437 nm	Not Specified
Maximum Emission Wavelength (λ_{em})	477 nm	Not Specified
Molar Extinction Coefficient (ϵ)	39,000 M ⁻¹ cm ⁻¹	Not Specified
Fluorescence Quantum Yield (Φ_f)	0.63	Not Specified
Fluorescence Lifetime (τ_f)	3.09 ns	Toluene
4.45 ns	Water	
0.3 ns (aggregate), 3.6 ns (monomer)	Water/1,2-dichloroethane interface	

Table 1: Summary of the quantitative photophysical data for **Coumarin 343 X carboxylic acid**. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of **Coumarin 343 X carboxylic acid** requires precise experimental procedures. The following protocols outline the standard methodologies for measuring its key characteristics.

Absorption and Emission Spectra Measurement

Objective: To determine the maximum absorption (λ_{abs}) and emission (λ_{em}) wavelengths.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Coumarin 343 X carboxylic acid** in a suitable solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in which it is

readily soluble).[2] The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

- Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.
- Absorption Spectrum Acquisition:
 - Scan the absorbance of the sample solution across a relevant wavelength range (e.g., 300-600 nm).
 - The wavelength at which the highest absorbance is recorded corresponds to λ_{abs} .
- Emission Spectrum Acquisition:
 - Excite the sample at its absorption maximum (λ_{abs}).
 - Scan the emission intensity over a longer wavelength range (e.g., 450-700 nm).
 - The wavelength at which the highest fluorescence intensity is observed is the λ_{em} .

Molar Extinction Coefficient Determination

Objective: To quantify the light-absorbing capability of the fluorophore at a specific wavelength.

Methodology:

- Sample Preparation: Prepare a series of solutions of **Coumarin 343 X carboxylic acid** of known concentrations in a chosen solvent.
- Measurement: Measure the absorbance of each solution at the λ_{abs} using a UV-Vis spectrophotometer.
- Analysis: According to the Beer-Lambert law ($A = \epsilon cl$), plot absorbance (A) versus concentration (c). The molar extinction coefficient (ϵ) is determined from the slope of the resulting linear fit (slope = ϵl , where l is the path length of the cuvette, typically 1 cm).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To measure the efficiency of photon emission after absorption.

Methodology:

- Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄).
- Sample and Standard Preparation: Prepare dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.
- Data Acquisition:
 - Measure the absorption spectra of both the sample and the standard.
 - Measure the fluorescence emission spectra of both, exciting at the same wavelength.
- Calculation: The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent
- The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Fluorescence Lifetime Measurement

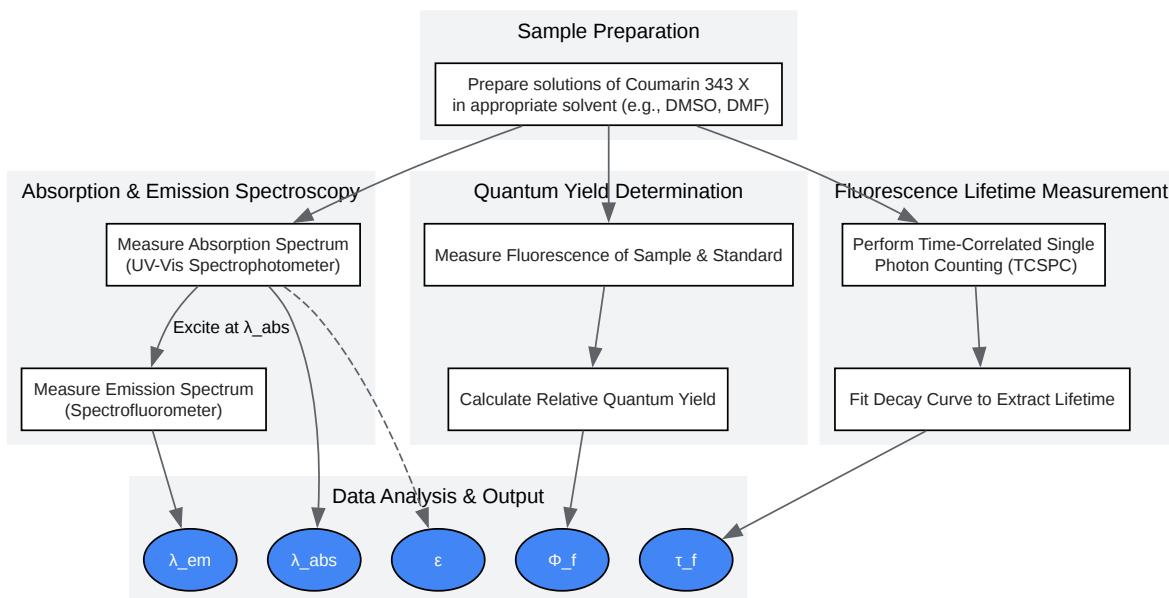
Objective: To determine the average time the fluorophore spends in the excited state before returning to the ground state.

Methodology:

- Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.
- Sample Preparation: Prepare a deoxygenated solution of **Coumarin 343 X carboxylic acid** in the solvent of interest.
- Data Acquisition:
 - Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_{abs} .
 - Detect the emitted single photons using a high-speed detector.
 - The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.
- Analysis:
 - A histogram of these time delays is constructed, representing the fluorescence decay curve.
 - This decay curve is then fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime (τ_f). A study of Coumarin 343 at a water/1,2-dichloroethane interface revealed a non-exponential decay, which was fitted to a double exponential decay function, indicating the presence of both monomeric and aggregated species with distinct lifetimes.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for characterizing the photophysical properties of **Coumarin 343 X carboxylic acid**.

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